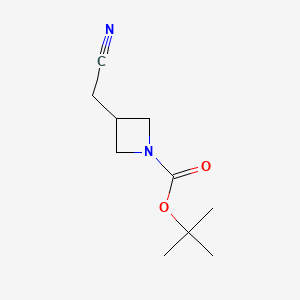
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester: is a labeled analogue of rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester, which is a protected metabolite of Tolterodine. This compound is often used in metabolic research, environmental studies, and clinical diagnostics due to its stable isotope labeling.
Méthodes De Préparation
The synthesis of rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester involves several steps, including the protection of functional groups and the introduction of deuterium atoms. The reaction conditions typically involve the use of solvents such as dichloromethane, dimethyl sulfoxide, and methanol. The compound is synthesized through a series of reactions that include the formation of intermediate compounds, followed by purification and characterization.
Analyse Des Réactions Chimiques
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester is widely used in scientific research, including:
Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in clinical diagnostics and imaging.
Industry: It is used in the production of various chemical compounds and in environmental studies.
Mécanisme D'action
The mechanism of action of rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
rac 5-Carboxy Desisopropyl Tolterodine-d7 Methyl Ester is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. Similar compounds include:
rac 5-Carboxy Desisopropyl Tolterodine Methyl Ester: The unlabeled analogue of the compound.
Tolterodine: The parent compound from which the metabolite is derived.
Other isotope-labeled analogues: Compounds labeled with different isotopes for specific research purposes.
Propriétés
IUPAC Name |
methyl 3-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14(2)21-12-11-17(15-7-5-4-6-8-15)18-13-16(20(23)24-3)9-10-19(18)22/h4-10,13-14,17,21-22H,11-12H2,1-3H3/i1D3,2D3,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVUSHZWMYUKKK-HSNISVEUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-5,6-bis(trideuteriomethoxy)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B589066.png)





![7-Oxa-2-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B589076.png)
![3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B589082.png)



